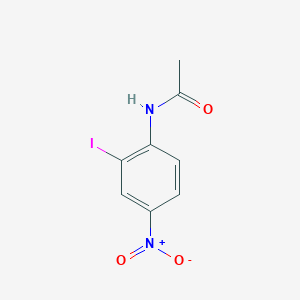

N-(2-iodo-4-nitrophenyl)acetamide

Description

N-(2-Iodo-4-nitrophenyl)acetamide is a substituted acetamide derivative characterized by an acetamide group (-NHCOCH₃) attached to a phenyl ring bearing iodine at the 2-position and a nitro group (-NO₂) at the 4-position.

Properties

CAS No. |

19591-18-5 |

|---|---|

Molecular Formula |

C8H7IN2O3 |

Molecular Weight |

306.06 g/mol |

IUPAC Name |

N-(2-iodo-4-nitrophenyl)acetamide |

InChI |

InChI=1S/C8H7IN2O3/c1-5(12)10-8-3-2-6(11(13)14)4-7(8)9/h2-4H,1H3,(H,10,12) |

InChI Key |

OYRLELIGOKYZFU-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-iodo-4-nitrophenyl)acetamide typically involves the iodination of a nitrophenyl acetamide precursor. The reaction conditions often include the use of iodine and a suitable oxidizing agent to facilitate the iodination process. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under controlled temperature conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and maintaining reaction conditions to achieve high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-iodo-4-nitrophenyl)acetamide undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.

Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the acetamide group, leading to the formation of carboxylic acids.

Common Reagents and Conditions

Substitution: Nucleophiles such as thiols, amines, or alkoxides in the presence of a base.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in an alcohol solvent.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

Substitution: Various substituted phenylacetamides.

Reduction: 2-amino-4-iodophenylacetamide.

Oxidation: Corresponding carboxylic acids.

Scientific Research Applications

N-(2-iodo-4-nitrophenyl)acetamide is used in several scientific research fields:

Chemistry: As a precursor in the synthesis of more complex organic molecules.

Biology: In studies involving enzyme inhibition and protein interactions.

Industry: Used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-iodo-4-nitrophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the iodine atom can facilitate binding to certain proteins. These interactions can lead to inhibition or modulation of biological pathways .

Comparison with Similar Compounds

Substituent Impact Analysis:

- Electron-Withdrawing Groups (NO₂, Cl, I): These groups reduce electron density on the phenyl ring, enhancing electrophilic substitution resistance and stabilizing negative charges. Nitro groups in para positions (e.g., N-(4-nitrophenyl)acetamide) promote planar molecular geometries, while meta-substitution (e.g., N-(3-nitrophenyl)acetamide) disrupts symmetry, affecting dipole interactions .

- Hydrogen Bonding : Hydroxy or methoxy groups (e.g., N-(4-hydroxy-2-nitrophenyl)acetamide) facilitate intermolecular hydrogen bonds, influencing solubility and melting points .

Physical and Chemical Properties

Crystallographic Comparisons:

- N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide (): Exhibits a twisted nitro group (torsion angles -16.7° and 160.9°) and centrosymmetric head-to-tail interactions via C–H⋯O bonds.

- N-(4-Hydroxy-2-nitrophenyl)acetamide (): Crystallizes in a monoclinic system (C2/c) with lattice parameters a = 9.6643 Å, b = 18.5534 Å, c = 9.3072 Å. Hydrogen bonding via the -OH group stabilizes the lattice.

- N-(2-Methoxy-4-nitrophenyl)acetamide (): Methoxy substitution likely reduces packing efficiency compared to halogenated analogs, increasing solubility in polar solvents.

Reactivity Trends:

- Nitro Group Reactivity : Para-nitro derivatives (e.g., N-(4-nitrophenyl)acetamide) are prone to nucleophilic aromatic substitution, whereas ortho-nitro groups (e.g., N-(4-chloro-2-nitrophenyl)acetamide) may hinder reactivity due to steric effects .

- Halogen-Specific Behavior : Iodo-substituted analogs may participate in Ullmann or Suzuki coupling reactions, leveraging iodine as a leaving group—a feature absent in chloro or methoxy derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.